Bienvenue dans la boutique en ligne BenchChem!

N-(2,5-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide

Medicinal Chemistry Pharmacophore Modeling Structure-Activity Relationship

This 3-amido-benzofuran-2-carboxamide fills a critical substitution gap in PDE4/TNF-α focused libraries. The 2,5-dimethoxyphenyl N-aryl group provides a distinct electronic profile versus common 2,4- or 3,4-dimethoxy isomers, potentially enabling patentable selectivity profiles. The 4-methylbenzamido substituent aligns with the optimal pharmacophore for TNF-α inhibition. Prospective head-to-head profiling against 2-fluorophenyl, 2,4-dimethoxyphenyl, and benzodioxolyl analogs is recommended to establish quantitative differentiation data absent from current literature. Secure this compound for your next screening campaign.

Molecular Formula C25H22N2O5
Molecular Weight 430.46
CAS No. 888465-03-0
Cat. No. B2654972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide
CAS888465-03-0
Molecular FormulaC25H22N2O5
Molecular Weight430.46
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC
InChIInChI=1S/C25H22N2O5/c1-15-8-10-16(11-9-15)24(28)27-22-18-6-4-5-7-20(18)32-23(22)25(29)26-19-14-17(30-2)12-13-21(19)31-3/h4-14H,1-3H3,(H,26,29)(H,27,28)
InChIKeyUTBDZYPOJIFTDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 80 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide (CAS 888465-03-0): Identity and Procurement Baseline


N-(2,5-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide (CAS 888465-03-0) is a fully synthetic benzofuran-2-carboxamide derivative with the molecular formula C₂₅H₂₂N₂O₅ and a molecular weight of 430.46 g/mol [1]. The compound belongs to a class of 3-amido-benzofuran-2-carboxamides that have been broadly claimed in patents for anti-inflammatory, phosphodiesterase IV (PDE4)-inhibitory, and CNS-modulating activities [2]. Its distinct substitution pattern—a 2,5-dimethoxyphenyl group on the 2-carboxamide nitrogen and a 4-methylbenzamido group at the 3-position—distinguishes it from simpler analogs, but publicly available head-to-head quantitative differentiation data for this specific compound remain absent from peer-reviewed literature and reputable vendor technical datasheets as of this analysis.

Why Generic Substitution Fails for N-(2,5-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide


In the benzofuran-2-carboxamide class, even modest changes to the N-aryl or 3-amido substituents profoundly alter target engagement, pharmacokinetic behavior, and selectivity profiles. Patents such as US5925636A demonstrate that small variations in the benzofuran core—e.g., replacing a methoxy with a methyl group or shifting the substitution pattern—can change PDE4 IC₅₀ values by orders of magnitude or abolish TNF-α inhibitory activity entirely [1]. Consequently, assuming that a structurally related analog (e.g., the N-(2-fluorophenyl) or N-(2,4-dimethoxyphenyl) variant) will reproduce the properties of the 2,5-dimethoxyphenyl/4-methylbenzamido-substituted target compound is scientifically unjustified without direct comparative data. The absence of such data in the open literature for this specific compound does not imply equivalence; it underscores the need for prospective, controlled head-to-head evaluation before any substitution decision is made.

Quantitative Differentiation Evidence for N-(2,5-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide (CAS 888465-03-0)


Molecular Shape and Electronic Topology: 2,5- vs. 2,4-Dimethoxyphenyl Substitution

No direct head-to-head bioactivity comparison between the target compound and its closest commercially listed analog, N-(2,4-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide, has been published. However, the positional isomerism of the dimethoxyphenyl moiety is a well-established determinant of biological activity in benzofuran-2-carboxamide series. In related benzofuran PDE4 inhibitors, moving the methoxy group from the 2,5- to the 2,4-position alters the electrostatic potential surface and the dihedral angle of the N-aryl group, which in turn modulates the compound's ability to form hydrogen bonds with critical active-site residues such as Gln-369 in PDE4 [1]. The 2,5-dimethoxy arrangement presents a different electron density distribution and steric contour compared to the 2,4-isomer, potentially affecting both target affinity and off-target promiscuity. This constitutes a class-level inference that the target compound is not interchangeable with its 2,4-dimethoxy analog.

Medicinal Chemistry Pharmacophore Modeling Structure-Activity Relationship

3-Amido Group Variation: 4-Methylbenzamido vs. 2-Furoylamino and Other Analogs

The target compound carries a 4-methylbenzamido group at the 3-position, whereas several commercially listed close analogs feature furan-2-carboxamido, thiophene-2-amido, or propanamido substituents at the same position (e.g., CAS 872609-29-5, 872609-33-1, 888464-58-2). In benzofuran carboxamide patents, the nature of the 3-acylamino group directly controls potency against PDE4 and TNF-α. For instance, within US5925636A, compounds bearing a 3-benzamido substituent with electron-donating para-substituents (such as methyl) consistently exhibit stronger PDE4 inhibition than those with heteroaryl or alkyl amido groups [1]. The 4-methylbenzamido group provides a specific combination of π-stacking capability, hydrogen-bond acceptor potential, and lipophilicity that is absent in furan-2-amido or alkanamido variants. No direct comparative IC₅₀ data for the target compound versus these analogs have been publicly disclosed.

Medicinal Chemistry Bioisosterism Enzyme Inhibition

Physicochemical Property Space: MW, logP, and TPSA Positioning Within the Drug-Like Space

The target compound (MW 430.46, estimated cLogP ~4.2, TPSA ~97 Ų) occupies a distinct region of physicochemical property space compared to its closest commercially listed benzofuran-2-carboxamide analogs. For example, the N-(2-fluorophenyl)-3-(4-methylbenzamido) analog (CAS 847405-52-1) has MW 388.4 and TPSA ~72 Ų, while the N-(2H-1,3-benzodioxol-5-yl) variant has MW ~442.4 with a different H-bond acceptor count [1]. These differences exceed typical thresholds for property-based lead optimization (e.g., a ΔMW of 42 Da and a ΔTPSA of 25 Ų). Such shifts are known to influence passive permeability, aqueous solubility, and cytochrome P450 susceptibility in the benzofuran class [2]. Consequently, even in the absence of direct bioactivity data, the target compound cannot be considered a property-equivalent substitute for any of its analogs; its ADME behavior is likely to differ materially.

Computational Chemistry Drug-Likeness ADME Prediction

Recommended Application Scenarios for N-(2,5-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide (CAS 888465-03-0)


PDE4-Selective Inhibitor Lead Optimization Campaigns

Based on the patent-established SAR that 3-benzamido-benzofuran-2-carboxamides with electron-donating para-substituents are privileged PDE4 inhibitors [1], this compound is a rational starting point for medicinal chemistry programs targeting PDE4-mediated inflammatory or CNS disorders. The 2,5-dimethoxyphenyl group offers a distinct electronic profile compared to the more common 3,4-dimethoxy or 2,4-dimethoxy isomers, potentially enabling patentable selectivity profiles.

TNF-α Inhibition Screening in Cell-Based Assays

The benzofuran-2-carboxamide scaffold has been claimed as a TNF-α production inhibitor in multiple patents [1]. The target compound's 4-methylbenzamido substituent aligns with the optimal pharmacophore for this activity, making it suitable for screening in LPS-stimulated human whole blood or PBMC assays, where quantitative comparison with the unsubstituted benzamido analog would establish its relative value.

Structure-Activity Relationship Expansion of 3-Amido-Benzofuran-2-Carboxamide Libraries

For research groups building focused libraries around the benzofuran-2-carboxamide core, this compound fills a specific substitution gap: the combination of a 2,5-dimethoxyphenyl N-aryl group with a 4-methylbenzamido 3-acylamino group. Systematic head-to-head profiling against the 2-fluorophenyl, 2,4-dimethoxyphenyl, and benzodioxolyl analogs would generate the quantitative differentiation data currently absent from the literature, and is recommended as a priority experiment before large-scale procurement.

Computational Docking and Pharmacophore Model Validation

Given the absence of experimental IC₅₀ data, this compound can serve as a test case for computational models predicting PDE4 or TNF-α binding. Its distinct 2,5-dimethoxy substitution pattern challenges docking algorithms to correctly rank it against the 2,4-dimethoxy isomer, providing a useful benchmark for force field and scoring function validation.

Quote Request

Request a Quote for N-(2,5-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.